Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate is an organic compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and an ester functional group
Mechanism of Action
Mode of Action
The exact mode of action of Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate is currently unknown. It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
It’s known that compounds with similar structures are used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, which compounds with similar structures are used in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . This suggests that Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate may interact with various enzymes, proteins, and other biomolecules in the context of these reactions .
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. It is known that in Suzuki–Miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Esterification: The brominated intermediate is then subjected to esterification with ethyl oxalyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent quality and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDSUIYWZQWSST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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